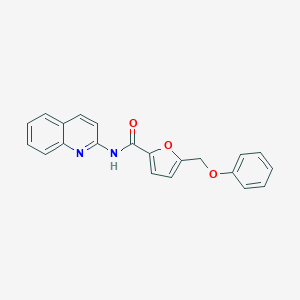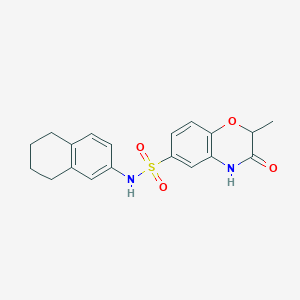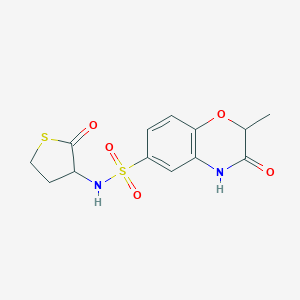
N-(sec-butyl)-3-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(sec-butyl)-3-fluorobenzenesulfonamide, commonly known as F1394, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This sulfonamide derivative is widely used as a reagent in organic synthesis, and its ability to inhibit certain enzymes has made it a promising candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of F1394 involves the inhibition of carbonic anhydrase, which is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate. The inhibition of this enzyme leads to a decrease in bicarbonate production, which can affect various physiological processes.
Biochemical and Physiological Effects:
F1394 has been shown to have various biochemical and physiological effects. It has been reported to have anti-cancer properties by inhibiting the growth of cancer cells, inducing apoptosis, and reducing angiogenesis. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using F1394 in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are many future directions for the research and development of F1394. One potential direction is the development of F1394-based drugs for the treatment of glaucoma, epilepsy, and cancer. Another potential direction is the investigation of F1394 as a tool for studying the role of carbonic anhydrase in physiological processes. Additionally, the synthesis of novel F1394 derivatives with improved properties and bioactivity is an area of interest for future research.
Synthesis Methods
The synthesis of F1394 involves the reaction of 3-fluorobenzenesulfonyl chloride with sec-butylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white solid with a melting point of 72-74°C.
Scientific Research Applications
F1394 has been extensively studied for its potential applications in drug discovery and development. It has been shown to inhibit certain enzymes such as carbonic anhydrase, which is involved in various physiological processes such as pH regulation, ion transport, and fluid secretion. This inhibition can lead to potential therapeutic applications in diseases such as glaucoma, epilepsy, and cancer.
properties
Product Name |
N-(sec-butyl)-3-fluorobenzenesulfonamide |
|---|---|
Molecular Formula |
C10H14FNO2S |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-butan-2-yl-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C10H14FNO2S/c1-3-8(2)12-15(13,14)10-6-4-5-9(11)7-10/h4-8,12H,3H2,1-2H3 |
InChI Key |
MPUGHUQPPKUEFJ-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC(=C1)F |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC(=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-{[4-(1,3-Benzothiazol-2-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B270594.png)
![2-{[2-(Phenoxymethyl)morpholino]carbonyl}anthra-9,10-quinone](/img/structure/B270598.png)

![N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide](/img/structure/B270600.png)



![2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B270607.png)
![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]methionine](/img/structure/B270609.png)
![2,4,5-trimethoxy-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B270610.png)
![2,4,5-trimethoxy-N-[3-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B270611.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide](/img/structure/B270613.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide](/img/structure/B270614.png)